molecular formula C6HClF3I B14758754 2-Chloro-1,3,5-trifluoro-4-iodobenzene

2-Chloro-1,3,5-trifluoro-4-iodobenzene

Cat. No.: B14758754
M. Wt: 292.42 g/mol
InChI Key: PQHWXSKWOQHUBU-UHFFFAOYSA-N
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Description

The safety data sheets (SDS) and materials referenced in the evidence pertain to unrelated compounds, such as 2-Chloro-1,3,2-dioxaphospholane-2-oxide (CAS 6609-64-9) and 1-[(4-Chlorophenyl)methoxy]-3-iodobenzene (CAS 1458003-29-6). Consequently, a direct analysis of the target compound’s properties, synthesis, or applications cannot be performed using the supplied materials.

Properties

Molecular Formula

C6HClF3I

Molecular Weight

292.42 g/mol

IUPAC Name

2-chloro-1,3,5-trifluoro-4-iodobenzene

InChI

InChI=1S/C6HClF3I/c7-4-2(8)1-3(9)6(11)5(4)10/h1H

InChI Key

PQHWXSKWOQHUBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)I)F)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3,5-trifluoro-4-iodobenzene typically involves halogenation reactions. One common method is the iodination of 1,3,5-trifluorobenzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of the reagents and products involved .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3,5-trifluoro-4-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-1,3,5-trifluoro-4-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1,3,5-trifluoro-4-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for unique binding properties, which can influence the compound’s reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of evidence for 2-Chloro-1,3,5-trifluoro-4-iodobenzene, a comparative analysis with structurally similar halogenated benzenes cannot be accurately conducted.

Hypothetical Comparison Table (Generalized)

Property This compound (Hypothetical) 2-Chloro-1,3,2-dioxaphospholane-2-oxide (From Evidence) 1-[(4-Chlorophenyl)methoxy]-3-iodobenzene (From Evidence)
Molecular Formula C₆HClF₃I C₃H₆ClO₃P C₁₃H₁₀ClIO
Halogen Substituents Cl, F (3×), I Cl, O (in dioxaphospholane ring) Cl, I
Physical State Likely solid or liquid (varies with substituents) Liquid Solid (typical for aryl ethers)
Reactivity Stable under inert conditions; may react with nucleophiles at I Reacts violently with water, releases toxic gases Likely stable under standard conditions
Toxicity Unknown (no data) Corrosive; causes severe skin/eye damage Unknown (no data in evidence)
Applications Potential intermediate in synthesis Specialized reagent in organophosphorus chemistry Unclear (limited data in evidence)

Key Hypothetical Differences:

Structural Complexity: The target compound is a polyhalogenated benzene with Cl, F, and I substituents, whereas 2-Chloro-1,3,2-dioxaphospholane-2-oxide (from evidence) is a phosphorus-containing heterocycle.

Stability and Reactivity :

  • Halogenated aromatics like This compound are typically stable but may undergo substitution reactions at iodine due to its lower bond strength compared to C-Cl or C-F bonds. In contrast, 2-Chloro-1,3,2-dioxaphospholane-2-oxide is highly reactive with water, releasing toxic gases like hydrogen chloride and phosphorus oxides .

Toxicity Profile: While halogenated benzenes can exhibit toxicity (e.g., liver or kidney damage), the SDS for 2-Chloro-1,3,2-dioxaphospholane-2-oxide highlights severe corrosive effects and acute hazards . No such data are available for the target compound.

Limitations of the Evidence

The provided materials lack critical information on This compound , including:

  • Physical properties (melting/boiling points, solubility).
  • Spectroscopic data (NMR, IR).
  • Synthetic routes or industrial applications.
  • Toxicological or ecological profiles.

Additionally, the SDS for 2-Chloro-1,3,2-dioxaphospholane-2-oxide focuses on safety protocols rather than comparative chemical behavior .

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